3-(3-amino-4-methylphenyl)-1-adamantanol is a significant organic compound with applications in pharmaceuticals, particularly as an intermediate in the synthesis of drugs. This compound features a unique adamantane structure, which contributes to its biological activity and chemical properties. The systematic name reflects its complex structure, which includes an adamantanol backbone substituted with an amino group and a methylphenyl group.
This compound is classified under the category of adamantane derivatives. Adamantane itself is a bicyclic organic compound known for its stability and unique three-dimensional structure. 3-(3-amino-4-methylphenyl)-1-adamantanol can be synthesized from readily available precursors such as amantadine, an antiviral medication, making it accessible for research and industrial applications.
The synthesis of 3-(3-amino-4-methylphenyl)-1-adamantanol typically involves several key steps:
The molecular formula of 3-(3-amino-4-methylphenyl)-1-adamantanol is . Its structure can be represented as follows:
The InChI string for this compound is InChI=1/C14H19N/c1-10-5-4-9(7-11)6-12(10)13(15)14(8-9)2/h4-8,15H,1-3H3
. This provides detailed information about its connectivity and stereochemistry .
3-(3-amino-4-methylphenyl)-1-adamantanol participates in various chemical reactions typical of alcohols and amines:
These reactions are essential for developing derivatives that may have enhanced pharmacological properties or different biological activities .
The mechanism of action for compounds like 3-(3-amino-4-methylphenyl)-1-adamantanol primarily involves interactions with biological targets such as enzymes or receptors. For instance, derivatives of adamantanol have been studied for their potential effects on metabolic pathways related to type 2 diabetes by modulating enzyme activity involved in glucose metabolism.
Research indicates that these compounds may enhance insulin sensitivity or inhibit enzymes that break down incretin hormones, thereby improving glycemic control .
The physical properties of 3-(3-amino-4-methylphenyl)-1-adamantanol include:
Chemical properties include:
Safety data indicates it is classified as an irritant (Xi), requiring appropriate handling precautions .
The primary applications of 3-(3-amino-4-methylphenyl)-1-adamantanol are found in medicinal chemistry:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5